molecular formula C14H11N5OS B2510013 (E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285513-42-9

(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2510013
CAS No.: 1285513-42-9
M. Wt: 297.34
InChI Key: QGWCSQFMINUPNT-CXUHLZMHSA-N
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Description

(E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that combines pyridine, thiophene, and pyrazole moieties, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of pyridine-3-carbaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted pyridine or thiophene derivatives.

Scientific Research Applications

(E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(pyridin-2-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(pyridin-4-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(pyridin-3-ylmethylene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide stands out due to its specific combination of pyridine, thiophene, and pyrazole moieties. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its significance in scientific research.

Biological Activity

(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N5OS, with a molecular weight of 297.34 g/mol. Its IUPAC name is N-[(E)-pyridin-3-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide. The compound features a unique combination of pyridine, thiophene, and pyrazole moieties, which contribute to its diverse biological activities.

Research indicates that this compound exhibits various mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, suggesting its potential as a therapeutic agent.
  • Receptor Modulation : It may modulate receptor signaling pathways, impacting cellular responses and disease progression.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against various pathogens.

Anticancer Properties

Several studies have evaluated the anticancer activity of this compound against human cancer cell lines. For instance, a study demonstrated that derivatives of pyrazole compounds exhibited cytotoxic effects against HepG2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer) cell lines using the MTT assay .

Cell LineIC50 (µM)Reference
HepG210.5
BGC8238.9
BT47412.4

Antimicrobial Activity

The compound has also been tested for antimicrobial activity against various bacterial strains. It showed significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli13
Pseudomonas aeruginosa12

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in animal models. It was found to reduce edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs like indomethacin .

Study on Anticancer Activity

A notable study conducted by researchers evaluated the cytotoxic effects of various derivatives of this compound on multiple cancer cell lines. The findings indicated that certain derivatives exhibited more potent antiproliferative activity than the standard chemotherapy drug 5-fluorouracil . Flow cytometry analysis revealed that these compounds could induce cell cycle arrest at the S phase, highlighting their potential as chemotherapeutic agents.

Study on Antimicrobial Efficacy

In another study focused on antimicrobial efficacy, derivatives were tested against a panel of bacterial strains. The results showed promising antibacterial activity, particularly against resistant strains, indicating the potential for developing new antibiotics based on this compound's structure .

Properties

CAS No.

1285513-42-9

Molecular Formula

C14H11N5OS

Molecular Weight

297.34

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H11N5OS/c20-14(19-16-9-10-3-1-5-15-8-10)12-7-11(17-18-12)13-4-2-6-21-13/h1-9H,(H,17,18)(H,19,20)/b16-9+

InChI Key

QGWCSQFMINUPNT-CXUHLZMHSA-N

SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

solubility

not available

Origin of Product

United States

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